![molecular formula C16H12Cl2N2O2 B1459065 3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one CAS No. 1021179-88-3](/img/structure/B1459065.png)
3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one
説明
3,7-Dichloro-1-[(4-methoxyphenyl)methyl]-1,2-dihydroquinoxalin-2-one, commonly known as 3,7-DCQ, is a synthetic organic compound that has been studied extensively in recent years due to its potential use in various scientific research applications. This compound is a yellowish-white solid with a molecular weight of 289.14 g/mol, and has a melting point of 173-175 °C. 3,7-DCQ has a distinct chemical structure, consisting of two fused rings of six and five atoms, with a chlorine atom attached to the five-membered ring.
科学的研究の応用
Advanced Oxidation Processes for Environmental Remediation
Research highlights the use of advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds in the environment, such as acetaminophen (ACT), which generates various by-products and has implications for water treatment technologies. This method's effectiveness in breaking down complex organic molecules suggests potential applications for similar compounds in environmental remediation and the treatment of industrial effluents (Qutob et al., 2022).
Endocrine Disruption Potential of Environmental Estrogens
Studies on methoxychlor, a chlorinated hydrocarbon pesticide, and its metabolites reveal insights into the mechanisms of action as endocrine disruptors. This body of work, examining the environmental and health impacts of synthetic compounds with hormonal activity, could inform research into the endocrine-disrupting potential of structurally related quinoxaline derivatives (Cummings, 1997).
Pharmacological Properties of Natural Compounds
Investigations into the bioactivities of natural compounds such as osthole highlight the diverse pharmacological properties, including neuroprotective, osteogenic, and anticancer activities. This research underscores the potential for exploring the therapeutic applications of synthetic quinoxaline derivatives in medicine, leveraging their chemical structure for drug development (Zhang et al., 2015).
Antioxidant Applications
The study of antioxidants like ethoxyquin and its analogues in the protection of polyunsaturated fatty acids in fish meal demonstrates the importance of synthetic antioxidants in food preservation. Such research could be extended to investigate the antioxidant potential of quinoxaline derivatives, potentially leading to applications in food science and technology (de Koning, 2002).
Environmental Persistence and Toxicity of Synthetic Compounds
Research on the environmental occurrence, human exposure, and toxicity of synthetic phenolic antioxidants (SPAs) sheds light on the need for understanding the environmental impact of chemical compounds. Investigations into the persistence, bioaccumulation, and potential toxicity of synthetic compounds can guide the safe design and use of quinoxaline derivatives in various applications (Liu & Mabury, 2020).
特性
IUPAC Name |
3,7-dichloro-1-[(4-methoxyphenyl)methyl]quinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Cl2N2O2/c1-22-12-5-2-10(3-6-12)9-20-14-8-11(17)4-7-13(14)19-15(18)16(20)21/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBTYJWCTBKBOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C3=C(C=CC(=C3)Cl)N=C(C2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 2-methyl-5-oxo-[1,3]thiazolo[3,2-A]pyridine-6-carboxylate](/img/structure/B1458982.png)
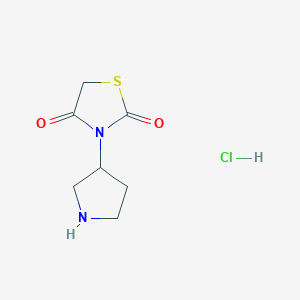
![1-[(4-Methylphenyl)sulfonyl]-1,4-diazepane hydrochloride](/img/structure/B1458984.png)
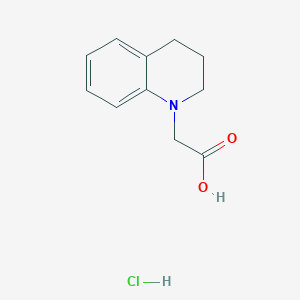
![Ethyl [(5-nitro-2-pyridinyl)amino]carbothioylcarbamate](/img/structure/B1458986.png)
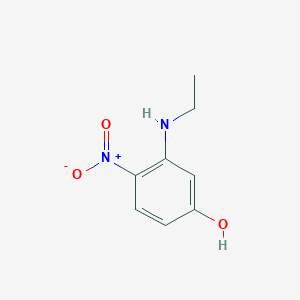
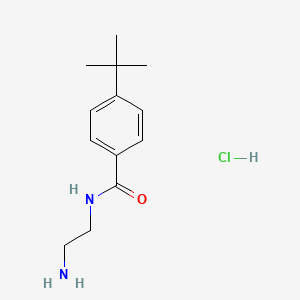
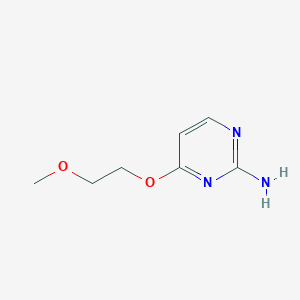
![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)
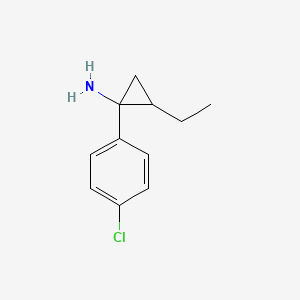


![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)
![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)